molecular formula C6H6N2O3 B033462 2-Acetyl-4-nitropyrrole CAS No. 32116-24-8

2-Acetyl-4-nitropyrrole

Cat. No.: B033462
CAS No.: 32116-24-8
M. Wt: 154.12 g/mol
InChI Key: DBXRYIUQTXMTEV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Acetyl-4-nitropyrrole is a type of β-nitropyrrole . Nitropyrroles are known to have significant biological and synthetic significance . They are metabolites of the bacterium Actinosporangium vitaminophilium and have been found to exhibit antifungal and antituberculous activity . They also exhibit insecticidal, acaricidal, and molluscicidal properties . Therefore, the primary targets of this compound could be fungi, tuberculosis bacteria, insects, acarids, and molluscs.

Mode of Action

Nitropyrroles are known to undergo electrophilic substitution with strong and weak electrophiles . This suggests that this compound might interact with its targets through electrophilic substitution, leading to changes in the target organisms that result in their death or inhibition.

Biochemical Pathways

ACSS2 regulates the activation of the NLRP3 inflammasome and pyroptosis by inducing the KLF5/NF-κB pathway in renal tubular epithelial cells . Given that this compound contains an acetyl group, it might potentially affect similar pathways.

Pharmacokinetics

Its molecular weight is 15412 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is likely to be the death or inhibition of its target organisms, given its reported antifungal , antituberculous , insecticidal, acaricidal, and molluscicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitropyrrole can be achieved through various methods. One common approach involves the nitration of pyrrole derivatives. For instance, nitration of pyrrole with acetyl nitrate in acetic anhydride at -10°C leads to the formation of 2-nitropyrrole as the main product . Another method involves the reaction of pyrrole with acetyl chloride and nitric acid under controlled conditions .

Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes. For example, the Paal-Knorr synthesis is a widely used method where 1,4-dicarbonyl compounds react with ammonia or amines to form pyrroles . This method is scalable and can be adapted for the production of various substituted pyrroles, including this compound.

Properties

IUPAC Name

1-(4-nitro-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXRYIUQTXMTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185904
Record name Ketone, methyl (4-nitro-2-pyrrolyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32116-24-8
Record name Ketone, methyl (4-nitro-2-pyrrolyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32116-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ketone, methyl (4-nitro-2-pyrrolyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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